REACTION_CXSMILES
|
[Na].C[O:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([OH:12])=[CH:10][CH:11]=1)=[O:5].BrCCC[CH2:17][C:18]([O:20][CH3:21])=[O:19].BrCC(OC)=O.Br[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][C:36]([O:38][CH3:39])=[O:37]>CO>[C:4]([C:6]1[CH:7]=[CH:8][C:9]([O:12][CH2:17][C:18]([O:20][CH3:21])=[O:19])=[CH:10][CH:11]=1)([OH:3])=[O:5].[C:4]([C:6]1[CH:7]=[CH:8][C:9]([O:12][CH:35]([CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH3:29])[C:36]([O:38][CH3:39])=[O:37])=[CH:10][CH:11]=1)([OH:3])=[O:5] |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCC(=O)OC
|
Name
|
diacids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
39.56 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=CC(=CC1)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrCCCCC(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer, and a reflux condenser with a drying tube
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 78 hours
|
Duration
|
78 h
|
Type
|
TEMPERATURE
|
Details
|
After 78 hours of refluxing
|
Duration
|
78 h
|
Type
|
CUSTOM
|
Details
|
precipitated material
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The diester was precipitated
|
Type
|
ADDITION
|
Details
|
upon pouring the solution into an ice water mixture
|
Type
|
CUSTOM
|
Details
|
A clear powdery white precipitate was obtained
|
Type
|
FILTRATION
|
Details
|
filtered from the remaining solution
|
Type
|
CUSTOM
|
Details
|
The precipitate was dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to obtain 58.35 g (84% yield)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=C(OCC(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=C(OC(C(=O)OC)CCCCCC)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |